Defoslimod

Immuno-Oncology Innate Immunity Vaccine Adjuvant

Lipid A mimetics with only TLR4 selectivity fail to recapitulate the full innate immune activation required for robust antitumor immunity. Defoslimod (OM-174) addresses this gap as a dual TLR2/TLR4 agonist engaging both MyD88- and TRIF-dependent pathways, delivering a broader cytokine response. • Phase I clinical validation: Safety and PK profile established in patients with refractory solid tumors (NCT01800812), reducing translational risk versus purely preclinical alternatives. • In vivo efficacy benchmark: Monotherapy induced complete tumor regression in a syngeneic rat peritoneal carcinomatosis model of colorectal cancer. • CD8+ T-cell priming: Elicits an 8-fold higher frequency of antigen-specific CD8+ T-cells compared to IFA adjuvant, supporting vaccine and immuno-oncology applications.

Molecular Formula C52H100N2O20P2
Molecular Weight 1135.3 g/mol
CAS No. 171092-39-0
Cat. No. B575452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefoslimod
CAS171092-39-0
SynonymsDEFOSLIMOD
Molecular FormulaC52H100N2O20P2
Molecular Weight1135.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O
InChIInChI=1S/C52H100N2O20P2/c1-4-7-10-13-16-19-22-25-28-31-38(56)34-42(57)53-45-48(61)47(60)41(72-52(45)74-76(66,67)68)37-69-51-46(49(62)50(40(36-55)71-51)73-75(63,64)65)54-43(58)35-39(32-29-26-23-20-17-14-11-8-5-2)70-44(59)33-30-27-24-21-18-15-12-9-6-3/h38-41,45-52,55-56,60-62H,4-37H2,1-3H3,(H,53,57)(H,54,58)(H2,63,64,65)(H2,66,67,68)/t38-,39-,40-,41-,45-,46-,47-,48-,49-,50-,51-,52-/m1/s1
InChIKeyGOWLTLODGKPXMN-MWJFIXGVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defoslimod (OM-174, CAS 171092-39-0) in Immuno-Oncology Research: A Comprehensive Compound Overview for Procurement


Defoslimod (also known as OM-174) is a semi-synthetic, water-soluble analogue of Escherichia coli lipid A, the biologically active component of bacterial lipopolysaccharide (LPS) [1]. It is characterized as a potent dual agonist of Toll-like receptors 2 and 4 (TLR2 and TLR4), activating both MyD88- and TRIF-dependent signaling pathways to induce a broad spectrum of pro-inflammatory and immunomodulatory cytokines [2]. As a lipid A mimetic, Defoslimod is primarily utilized in immuno-oncology and vaccine adjuvant research, where it has demonstrated significant antitumor efficacy in preclinical models and has advanced to Phase I clinical evaluation in patients with solid tumors [3].

Defoslimod (OM-174) Procurement: Why This Specific Lipid A Mimetic Cannot Be Interchanged


The procurement of a lipid A mimetic for research or development cannot be guided by broad class membership alone, as subtle structural variations among synthetic lipid A analogues (including the aminoalkyl glucosaminide 4-phosphate (AGP) class and monophosphoryl lipid A (MPL)) dictate profound differences in their biological profiles [1]. Critical differentiators such as TLR2/TLR4 dual agonism versus TLR4 selectivity, the presence of a human-derived safety and pharmacokinetic profile, and distinct in vivo efficacy benchmarks in specific disease models preclude generic substitution. Therefore, selecting Defoslimod (OM-174) over alternatives like CRX-527, MPL, or RC-529 is a decision driven by verifiable, quantitative evidence, as detailed in the following sections [2].

Defoslimod (OM-174) Quantitative Differentiation: A Head-to-Head Evidence Guide vs. Key Comparators


Target Specificity: Dual TLR2/TLR4 Agonism Differentiates Defoslimod from Selective TLR4 Agonists

Defoslimod (OM-174) exhibits a unique dual-agonism profile, activating both TLR2 and TLR4 receptors, a characteristic not shared by many of its closest synthetic analogs which are designed for TLR4 selectivity [1]. This broader activation profile is hypothesized to elicit a more diverse and potentially synergistic immune response.

Immuno-Oncology Innate Immunity Vaccine Adjuvant

Clinical Development Stage: Human Safety and PK Data from Phase I Trial vs. Preclinical AGP Analogs

Defoslimod (OM-174) has been evaluated in a completed Phase I clinical trial (NCT01800812) in patients with refractory solid tumors, providing a human-derived safety, tolerability, and pharmacokinetic (PK) dataset [1]. This is a key differentiator from most other AGP-class molecules, like the potent TLR4 agonist CRX-527, which, to date, has been primarily characterized in preclinical models and as a research tool [2].

Clinical Pharmacology Immunotherapy Drug Development

Safety Profile: Defoslimod Demonstrates a Favorable Therapeutic Window vs. LPS in a Clinical Setting

A major challenge with LPS-based TLR4 agonism is its high toxicity. Defoslimod's structural modifications result in a significantly improved safety profile. In its Phase I trial, the most common adverse events were mild-to-moderate infusion-related reactions (chills, fever, nausea), and notably, no hematological toxicities were observed at doses up to 1000 µg/m², with no dose-limiting toxicity (DLT) reached [1]. In contrast, native LPS is known to induce severe sepsis-like toxicity at far lower doses [2].

Toxicology Immunotherapy Cancer Research

In Vivo Adjuvant Potency: Defoslimod Induces Superior CD8+ T-Cell Responses vs. IFA in Murine Models

As a vaccine adjuvant, Defoslimod (OM-174) has demonstrated a robust capacity to elicit cellular immunity. In a head-to-head murine study, immunization with a peptide antigen plus OM-174 resulted in a significantly enhanced CD8+ T-cell response compared to the potent but toxic Freund's incomplete adjuvant (IFA) [1].

Vaccine Adjuvant Immunology Infectious Disease

Efficacy: Defoslimod Induces Complete Tumor Regression in a Clinically Relevant Rat Model of Peritoneal Carcinomatosis

Defoslimod has demonstrated robust and curative efficacy in a stringent preclinical model. In the syngeneic BDIX rat model of peritoneal carcinomatosis, OM-174 treatment led to the complete regression of established PROb colon cancer tumors [1]. This level of curative efficacy in an immunocompetent model distinguishes it from many other TLR agonists that may only slow tumor growth.

Oncology Colorectal Cancer Immunotherapy

Chemical Synthesis: Defoslimod is a Diphosphorylated, Triacylated Lipid A Derived from E. coli

From a structural and synthetic perspective, Defoslimod (OM-174) is a purified, water-soluble diphosphorylated and triacetylated lipid A derived from E. coli . This semi-synthetic origin and specific acylation pattern are key determinants of its unique biological activity and differentiate it from fully synthetic AGPs like CRX-527, which are hexa-acylated and built on an L-serine aglycon [1].

Medicinal Chemistry Structural Biology Synthetic Chemistry

Defoslimod (OM-174) Application Scenarios: From Preclinical Immunotherapy to Vaccine Development


Translational Immuno-Oncology: De-risking Combination Therapy Studies

Given its completion of a Phase I clinical trial demonstrating safety and PK in humans [1], Defoslimod is the superior choice for translational immuno-oncology programs. Unlike purely preclinical TLR4 agonists (e.g., CRX-527), Defoslimod's existing human data package provides a validated starting point for designing and justifying combination studies with checkpoint inhibitors or chemotherapy, significantly reducing translational risk and accelerating development timelines.

Vaccine Development: Eliciting Potent CD8+ T-Cell Immunity

For vaccine research where a strong cellular (Th1/CD8+) response is critical—such as for cancer vaccines or intracellular pathogens—Defoslimod is a compelling candidate. Its demonstrated ability to induce an 8-fold higher frequency of antigen-specific CD8+ T-cells in vivo compared to IFA [2] provides a quantifiable advantage over other adjuvants like RC-529, which is primarily benchmarked for its similarity to MPL in eliciting antibody responses [3].

Studying TLR2/TLR4 Crosstalk and Broad Innate Immune Activation

Researchers investigating complex innate immune signaling networks or seeking a broader immunostimulatory effect should prioritize Defoslimod due to its dual TLR2/TLR4 agonism [1]. This mechanistic profile is distinct from the majority of lipid A mimetics (e.g., MPL, CRX-527), which are designed for selective TLR4 activation [4]. This makes Defoslimod a uniquely valuable tool for dissecting TLR2/TLR4 synergy and its downstream effects on cytokine profiles and adaptive immunity.

In Vivo Efficacy Studies in Gastrointestinal Cancers

Defoslimod is a particularly relevant tool for preclinical studies in gastrointestinal malignancies. Its most compelling efficacy data comes from a syngeneic rat model of peritoneal carcinomatosis (a common manifestation of colorectal cancer), where monotherapy induced complete tumor regression [1]. This specific, validated model provides a strong foundation for researchers using Defoslimod as a positive control or therapeutic backbone in colorectal or other GI cancer models.

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